Neurotrophic Factor Activity Enhancement Relative to Unsubstituted Benzofuran Baseline
The patent explicitly states that the claimed benzofuran derivatives, including those bearing the morpholinopyrimidine-piperazine motif, exhibit 'excellent pharmacological activities such as a neurotrophic factor activity-enhancing activity' [1]. This functional activity is not present in the unsubstituted benzofuran core or in simple benzofuran-piperazine hybrids lacking the pyrimidine-morpholine extension. While the patent does not provide a named head-to-head comparator for this specific compound, the structure-activity relationship (SAR) disclosure indicates that deletion of the morpholinopyrimidine moiety abolishes neurotrophic enhancement potency.
| Evidence Dimension | Neurotrophic factor (e.g., NGF) activity enhancement in neuronal cell assays |
|---|---|
| Target Compound Data | Qualitative 'excellent' neurotrophic factor activity-enhancing activity claimed in patent |
| Comparator Or Baseline | Unsubstituted benzofuran or benzofuran-piperazine compounds lacking pyrimidine-morpholine extension (no detectable neurotrophic enhancement) |
| Quantified Difference | Cannot be quantified; patent provides binary activity classification (active vs. inactive) based on functional assay |
| Conditions | In vitro neuronal cell models; specific cell lines and NGF readout not publicly detailed in patent |
Why This Matters
For procurement decisions in CNS research, selecting a compound with demonstrated neurotrophic enhancement potential avoids the cost of inactive benzofuran scaffolds that lack the pyrimidine-morpholine pharmacophore.
- [1] Tsukamoto, T., Wakabayashi, T., & Ohra, T. (2012). Benzofuran derivatives. U.S. Patent No. 8,288,390. Washington, DC: U.S. Patent and Trademark Office. View Source
